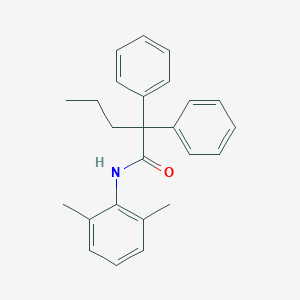
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamide, also known as Dibenzylamine, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The exact mechanism of action of N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to bind to the mu-opioid receptor and the cannabinoid receptor, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation in animal models. It has also been shown to have anticonvulsant effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. It can also be toxic in high doses, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential use in the treatment of various diseases such as Alzheimer's disease and cancer. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity issues.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee can be synthesized through the reaction of 2,6-dimethylaniline with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as chloroform or dichloromethane. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee has been used in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It is known to have analgesic, anti-inflammatory, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
Formule moléculaire |
C25H27NO |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamide |
InChI |
InChI=1S/C25H27NO/c1-4-18-25(21-14-7-5-8-15-21,22-16-9-6-10-17-22)24(27)26-23-19(2)12-11-13-20(23)3/h5-17H,4,18H2,1-3H3,(H,26,27) |
Clé InChI |
HNNBWILTXOSPNW-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3C)C |
SMILES canonique |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-methoxyphenyl)-3-{4-[4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B286511.png)
![2-(Isopropylthio)-5-{4-[5-(isopropylthio)-1,3,4-oxadiazol-2-yl]butyl}-1,3,4-oxadiazole](/img/structure/B286513.png)

![3-[1,1'-biphenyl]-4-yl-N-[(4-methoxyphenyl)(phenyl)methyl]-2-butenamide](/img/structure/B286518.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-3,3-diphenylacrylamide](/img/structure/B286519.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286520.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286522.png)
![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286523.png)
![2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide](/img/structure/B286524.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide](/img/structure/B286526.png)
![N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286530.png)

![3-Phenyl-1-{4-[(3-phenyl-1-pyrrolidinyl)carbonyl]benzoyl}pyrrolidine](/img/structure/B286533.png)
![2-(4-chlorophenoxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B286534.png)